molecular formula C7H12NNaO8P2 B1260461 Risedronate sodium monohydrate CAS No. 353228-19-0

Risedronate sodium monohydrate

Cat. No.: B1260461
CAS No.: 353228-19-0
M. Wt: 323.11 g/mol
InChI Key: KLQNARDFMJRXSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Risedronate sodium monohydrate is a useful research compound. Its molecular formula is C7H12NNaO8P2 and its molecular weight is 323.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indications

Risedronate sodium monohydrate is FDA-approved for several indications:

  • Postmenopausal Osteoporosis : To prevent and treat osteoporosis in postmenopausal women.
  • Osteoporosis in Men : To improve BMD and reduce fracture risk.
  • Glucocorticoid-Induced Osteoporosis : For patients undergoing glucocorticoid therapy.
  • Paget's Disease : To manage this condition characterized by abnormal bone remodeling .

Dosage Forms and Administration

Risedronate is available in various dosing regimens:

Indication Dosage Form Frequency
Postmenopausal Osteoporosis5 mg tabletsDaily
35 mg tabletsOnce a week
150 mg tabletsOnce a month
Osteoporosis in Men35 mg tabletsOnce a week
Glucocorticoid-Induced Osteoporosis5 mg tabletsDaily
Paget's Disease30 mg tabletsDaily for 2 months

Case Studies and Clinical Trials

  • Postmenopausal Osteoporosis :
    • A multicenter, double-blind study compared risedronate 35 mg weekly with placebo over three years. Results showed a significant reduction in vertebral fractures (by approximately 70%) and non-vertebral fractures compared to placebo .
    • Another trial assessed risedronate 150 mg once monthly versus 5 mg daily, demonstrating comparable efficacy in increasing BMD at key skeletal sites .
  • Glucocorticoid-Induced Osteoporosis :
    • In a randomized controlled trial involving patients on long-term glucocorticoids, risedronate significantly improved BMD at the lumbar spine and hip compared to placebo .
  • Paget's Disease :
    • A study on patients with Paget's disease indicated that risedronate effectively normalized alkaline phosphatase levels and improved bone pain symptoms over a treatment period of six months .

Safety Profile

This compound is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. Serious adverse events are rare but can include osteonecrosis of the jaw and atypical femoral fractures . The incidence of adverse reactions typically does not differ significantly between different dosing regimens.

Adverse Reactions Reported in Clinical Trials

Adverse Reaction Incidence (%)
Nausea3.1
Diarrhea3.1
Abdominal pain2.0
Arthralgia1.5
Myalgia1.1

Properties

CAS No.

353228-19-0

Molecular Formula

C7H12NNaO8P2

Molecular Weight

323.11 g/mol

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate

InChI

InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1

InChI Key

KLQNARDFMJRXSF-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+]

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+]

Key on ui other cas no.

115436-72-1

Pictograms

Irritant

Origin of Product

United States

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